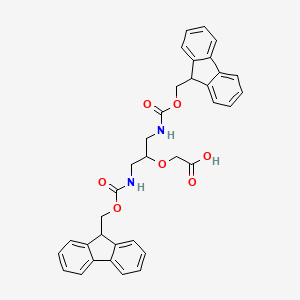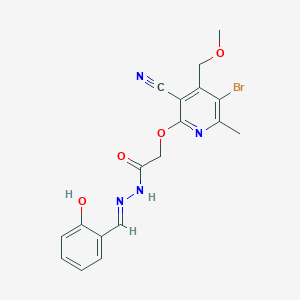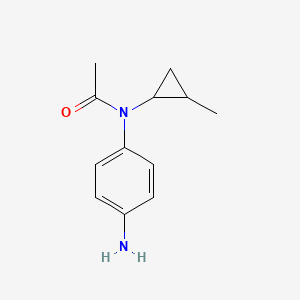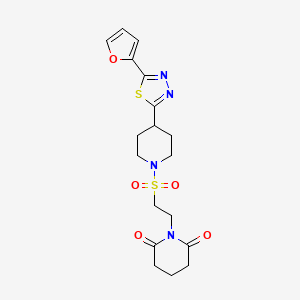![molecular formula C19H22ClNO B2968352 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 1797160-92-9](/img/structure/B2968352.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone, commonly known as AZD 1940, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZD 1940 is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by AZD 1940 leads to an increase in the levels of endocannabinoids, which are known to have anti-inflammatory and neuroprotective effects.
Mecanismo De Acción
The primary mechanism of action of AZD 1940 is the inhibition of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and regulate various physiological processes such as pain, inflammation, and neuronal function. The increase in endocannabinoid levels by AZD 1940 leads to the activation of cannabinoid receptors and subsequent modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD 1940 are primarily mediated through the modulation of endocannabinoid signaling pathways. The increase in endocannabinoid levels by AZD 1940 leads to the activation of cannabinoid receptors, which can modulate pain, inflammation, and neuronal function. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of AZD 1940 is its potent and selective inhibition of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone, which leads to a significant increase in endocannabinoid levels. This makes AZD 1940 a valuable tool for studying the physiological and pathological roles of endocannabinoids in various biological processes. However, one of the limitations of AZD 1940 is its poor solubility in water, which can make it challenging to administer the compound in vivo.
Direcciones Futuras
There are several future directions for the research and development of AZD 1940. One of the potential applications of AZD 1940 is in the treatment of chronic pain, which is a significant unmet medical need. The compound has shown promising results in preclinical models of pain and could potentially be developed into a novel analgesic drug. Another potential application of AZD 1940 is in the treatment of neurodegenerative diseases, where the compound has shown neuroprotective effects in preclinical models. Further research is needed to explore the therapeutic potential of AZD 1940 in these and other disease areas.
Métodos De Síntesis
AZD 1940 can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the preparation of the key intermediate, (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene, which is then converted into the final product, AZD 1940, through a series of chemical transformations. The synthesis of AZD 1940 has been described in detail in several research papers and patents.
Aplicaciones Científicas De Investigación
AZD 1940 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promising results in various animal models of pain, inflammation, and neurological disorders. AZD 1940 has been shown to have potent analgesic effects in models of acute and chronic pain. The compound has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and arthritis. In addition, AZD 1940 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[1-(4-chlorophenyl)cyclopentyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c20-15-8-6-14(7-9-15)19(12-1-2-13-19)18(22)21-16-4-3-5-17(21)11-10-16/h3-4,6-9,16-17H,1-2,5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQIZSSWUHKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3C=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2968277.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2968279.png)
![Octahydropyrido[2,1-c]morpholine-6,8-dione](/img/structure/B2968282.png)
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2968284.png)

![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)

